Boc-3-trifluoromethyl-D-homophenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

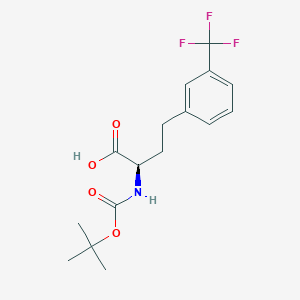

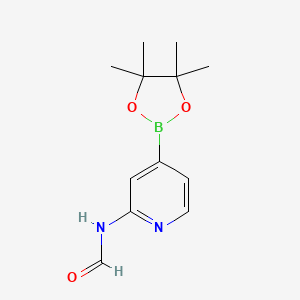

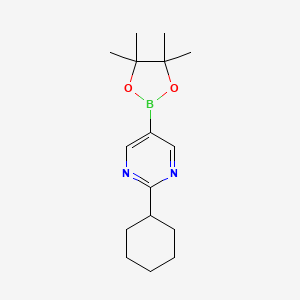

Boc-3-trifluoromethyl-D-homophenylalanine is a product used for proteomics research . It has the molecular formula C16H20F3NO4 and a molecular weight of 347.33 .

Molecular Structure Analysis

The molecular structure of Boc-3-trifluoromethyl-D-homophenylalanine is represented by the linear formula C16H20F3NO4 .Physical And Chemical Properties Analysis

Boc-3-trifluoromethyl-D-homophenylalanine has a molecular weight of 347.33 . Its molecular formula is C16H20F3NO4 .科学的研究の応用

Peptide Synthesis

Boc-3-trifluoromethyl-D-homophenylalanine: is commonly used in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function during the peptide assembly process. This compound is particularly useful for introducing trifluoromethylated aromatic side chains into peptide sequences, which can significantly alter the peptide’s physical and chemical properties, such as increasing its lipophilicity or altering its conformational stability .

Medicinal Chemistry

In medicinal chemistry, the incorporation of Boc-3-trifluoromethyl-D-homophenylalanine into drug candidates can enhance their metabolic stability. The trifluoromethyl group is a common bioisostere for a methyl group, providing increased resistance to oxidative metabolism by cytochrome P450 enzymes. This can lead to the development of drugs with improved pharmacokinetic profiles .

Proteomics Research

This compound is also valuable in proteomics research. It can be used to modify proteins or peptides post-synthesis, which allows researchers to study protein function and interaction. The modification can help in the identification and quantification of proteins, especially in the context of mass spectrometry-based proteomic analysis .

Material Science

In the field of material science, Boc-3-trifluoromethyl-D-homophenylalanine can be utilized to synthesize polymers with specific properties. The introduction of trifluoromethyl groups into polymers can result in materials with lower surface energies, which is beneficial for creating hydrophobic surfaces .

Chemical Biology

Chemical biologists use this compound to study protein-protein interactions. By incorporating it into peptides, researchers can investigate the structural requirements for binding to protein targets. This can provide insights into the design of peptide-based inhibitors for therapeutic purposes .

Organic Synthesis

In organic synthesis, Boc-3-trifluoromethyl-D-homophenylalanine is a building block for the construction of complex molecules. Its protected amino group and trifluoromethylated aromatic ring make it a versatile intermediate for the synthesis of a wide range of organic compounds .

Agricultural Chemistry

The trifluoromethyl group is known for its insecticidal and fungicidal properties. Compounds containing this group, like Boc-3-trifluoromethyl-D-homophenylalanine , can be used to develop new agrochemicals that protect crops from pests and diseases .

Fluorine Chemistry

Finally, in fluorine chemistry, this compound is used to explore the effects of fluorination on molecular properties. The trifluoromethyl group is a key functional group in fluorine chemistry, and its incorporation into different molecular frameworks helps in understanding the role of fluorine atoms in chemical reactivity and stability .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILCRXQIDUAVMW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-trifluoromethyl-D-homophenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

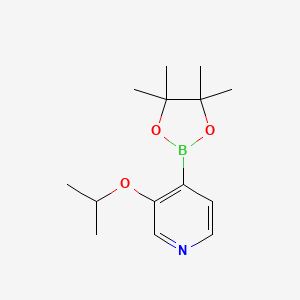

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)

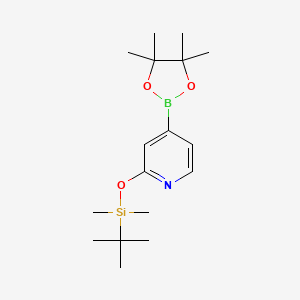

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

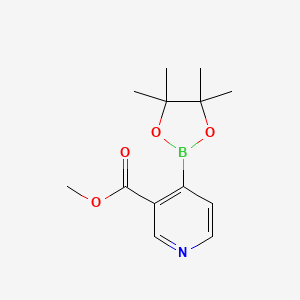

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)